molecular formula C17H16N2O B12589627 2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]- CAS No. 642084-24-0

2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]-

Cat. No.: B12589627
CAS No.: 642084-24-0
M. Wt: 264.32 g/mol
InChI Key: ISCMASJONGEDRM-UHFFFAOYSA-N
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Description

2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]- is a complex organic compound with a unique structure that combines a pyridine ring with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]- typically involves the reaction of 2-methyl-1-naphthalenylmethanol with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group on the pyridine ring can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles, appropriate solvents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can lead to the formation of reduced naphthalene derivatives.

Scientific Research Applications

2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methylpyridine
  • 2-Amino-3-picoline
  • 3-Methyl-2-aminopyridine

Uniqueness

2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]- is unique due to the presence of both a pyridine ring and a naphthalene moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

642084-24-0

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

3-[(2-methylnaphthalen-1-yl)methoxy]pyridin-2-amine

InChI

InChI=1S/C17H16N2O/c1-12-8-9-13-5-2-3-6-14(13)15(12)11-20-16-7-4-10-19-17(16)18/h2-10H,11H2,1H3,(H2,18,19)

InChI Key

ISCMASJONGEDRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)COC3=C(N=CC=C3)N

Origin of Product

United States

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